molecular formula C7H10O4 B057839 trans-Cyclopentane-1,2-dicarboxylic acid CAS No. 1461-97-8

trans-Cyclopentane-1,2-dicarboxylic acid

Cat. No.: B057839
CAS No.: 1461-97-8
M. Wt: 158.15 g/mol
InChI Key: ASJCSAKCMTWGAH-RFZPGFLSSA-N
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Description

trans-Cyclopentane-1,2-dicarboxylic acid: is an organic compound with the molecular formula C7H10O4. It is a stereoisomer of cyclopentane-1,2-dicarboxylic acid, where the carboxyl groups are positioned on opposite sides of the cyclopentane ring. This compound is known for its unique structural properties and its applications in various fields of scientific research .

Chemical Reactions Analysis

trans-Cyclopentane-1,2-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids and bases, as well as oxidizing and reducing agents. For example, the compound can be oxidized to form cyclopentane-1,2-dione, or reduced to form cyclopentane-1,2-diol. Substitution reactions can occur at the carboxyl groups, leading to the formation of esters or amides .

Scientific Research Applications

trans-Cyclopentane-1,2-dicarboxylic acid has diverse applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a precursor for the synthesis of pharmaceuticals and other bioactive compounds. Additionally, it is used in material science for the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of trans-cyclopentane-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by mimicking the transition state of the enzyme’s substrate, thereby blocking the enzyme’s activity. This mechanism is particularly relevant in the context of enzyme inhibition studies and drug development .

Comparison with Similar Compounds

trans-Cyclopentane-1,2-dicarboxylic acid can be compared to other similar compounds, such as cis-cyclopentane-1,2-dicarboxylic acid and trans-cyclohexane-1,2-dicarboxylic acid. While cis-cyclopentane-1,2-dicarboxylic acid has the carboxyl groups on the same side of the ring, trans-cyclohexane-1,2-dicarboxylic acid has a larger ring size. These structural differences result in variations in their chemical reactivity and applications .

Properties

IUPAC Name

(1R,2R)-cyclopentane-1,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c8-6(9)4-2-1-3-5(4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJCSAKCMTWGAH-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883675
Record name 1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461-97-8
Record name trans-1,2-Cyclopentanedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-DL-cyclopentane-1,2-dicarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the key characteristic of trans-1,2-Cyclopentanedicarboxylic acid highlighted in the research?

A1: The research primarily focuses on the ability of trans-1,2-Cyclopentanedicarboxylic acid to affect cell membrane permeability. This property is particularly relevant to studying the metabolism of microorganisms like Brucella abortus []. By influencing the cell membrane, this compound can alter the uptake and utilization of various substrates by the cell.

Q2: How does trans-1,2-Cyclopentanedicarboxylic acid compare to other compounds in terms of its effect on cellular permeability?

A2: trans-1,2-Cyclopentanedicarboxylic acid is identified as a succinic acid analog [, , ]. This structural similarity suggests that its impact on cell membrane permeability might share mechanisms with succinic acid, although the specific interactions and effects might differ.

Q3: Beyond its effect on cell membranes, what other applications of trans-1,2-Cyclopentanedicarboxylic acid are explored in the research?

A3: The research highlights the use of trans-1,2-Cyclopentanedicarboxylic acid as a ligand in coordination chemistry []. Specifically, it forms a one-dimensional hydrogen-bonded infinite chain structure with a Nickel(II) tetraaza macrocyclic complex. This application demonstrates the potential of trans-1,2-Cyclopentanedicarboxylic acid in building novel supramolecular structures with potential applications in materials science.

Q4: Is there any research on the electrolytic behavior of trans-1,2-Cyclopentanedicarboxylic acid?

A4: Yes, research has investigated the electrolytic dissociation of both cis and trans isomers of 1,2-Cyclopentanedicarboxylic acid []. Understanding the dissociation behavior is crucial for comprehending the distribution of potentially bioactive forms of the molecule in solution, which can influence its pharmacological properties.

Q5: What are the implications of studying the electrolytic dissociation of trans-1,2-Cyclopentanedicarboxylic acid?

A5: Studying the electrolytic dissociation of trans-1,2-Cyclopentanedicarboxylic acid provides valuable insights into its behavior in solution []. This knowledge is particularly important for pharmaceutical applications, as the dissociation of the molecule can directly impact its bioavailability and interaction with biological systems.

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